molecular formula C17H20FN3O3 B2823569 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034611-64-6

2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2823569
CAS No.: 2034611-64-6
M. Wt: 333.363
InChI Key: WZSBCIZUWVFNCP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic small molecule characterized by a pyrazole core substituted with a tetrahydropyran (oxan-2-yl)methyl group at the 1-position and an acetamide side chain linked to a 2-fluorophenoxy moiety. The 2-fluorophenoxy group contributes to lipophilicity and metabolic stability, while the tetrahydropyran moiety may enhance solubility compared to fully aromatic substituents .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c18-15-6-1-2-7-16(15)24-12-17(22)20-13-9-19-21(10-13)11-14-5-3-4-8-23-14/h1-2,6-7,9-10,14H,3-5,8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSBCIZUWVFNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorophenol with epichlorohydrin to form 2-(2-fluorophenoxy)methyloxirane . This intermediate is then reacted with 1H-pyrazole-4-carboxamide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs documented in recent literature. Below is a systematic comparison based on structural features, synthesis, and inferred pharmacological properties.

Structural Analogues and Key Differences

Compound Name / ID Core Structure Substituents Key Differences vs. Target Compound Reference
Target Compound Pyrazole - 1-[(Oxan-2-yl)methyl]
- N-linked 2-fluorophenoxy acetamide
Reference structure
2-{2-[5-(4-Fluorophenyl)-1-(THP-4-ylmethyl)-1H-pyrazol-4-yl]-thiazol-4-yl}-N-(THP-4-ylmethyl)acetamide Pyrazole-thiazole hybrid - 4-Fluorophenyl on pyrazole
- Thiazole ring
- Dual THP-4-ylmethyl groups
Thiazole inclusion; para-fluorophenyl vs. ortho-fluorophenoxy
ZINC08993868 (Compound 9, ) Quinazoline-dione - 2,4-Dioxoquinazolin-1-yl
- 3-Fluorophenethyl
Different core (quinazoline vs. pyrazole); alkyl chain vs. ether linkage
B10 () Spiro[indene-oxazolidinone] - 4-Fluorobenzyl
- Spirocyclic oxazolidinone
Complex spirocyclic core; fluorobenzyl vs. fluorophenoxy
2-Chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide Pyrazole - 2,6-Dichloro-4-(trifluoromethyl)phenyl
- Chloroacetamide
Polyhalogenated aryl; chloroacetamide vs. phenoxyacetamide

Notes:

  • Tetrahydropyran (THP) Substitution : The target compound’s THP group is smaller (oxan-2-yl vs. THP-4-yl in ), which may reduce steric hindrance and improve target engagement.
  • Linker Flexibility : The ether linkage in the target compound provides conformational flexibility compared to rigid spirocyclic () or thiazole-containing () analogs.

Physicochemical Properties

Property Target Compound 2-{2-[5-(4-Fluorophenyl)-1-(THP-4-ylmethyl)-1H-pyrazol-4-yl]-thiazol-4-yl}-N-(THP-4-ylmethyl)acetamide ZINC08993868
Molecular Weight ~363 g/mol (estimated) ~529 g/mol ~399 g/mol
logP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 (higher due to dual THP and thiazole) ~2.8 (quinazoline-dione core)
Solubility Moderate (THP enhances) Low (bulky THP and thiazole) Low (rigid quinazoline)

Key Insight: The target compound’s balance of lipophilic (2-fluorophenoxy) and hydrophilic (THP) groups may optimize blood-brain barrier penetration if targeting neurological systems, as seen in acetylcholinesterase inhibitors ().

Biological Activity

2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C15_{15}H16_{16}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 293.30 g/mol
  • Structural Features : It contains a fluorophenoxy group, a pyrazole moiety, and an acetamide functional group.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural features often exhibit a range of biological activities:

  • Anticonvulsant Activity : Related compounds have shown significant anticonvulsant effects mediated through benzodiazepine receptors, suggesting that 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide may also possess similar properties .
  • Insecticidal Properties : Preliminary studies suggest that derivatives with similar scaffolds exhibit insecticidal activity against various pests. For example, compounds with pyrazole linkages have demonstrated lethal effects against agricultural pests like Mythimna separata and Helicoverpa armigera .
  • Antifungal Activity : Certain benzamide derivatives have shown antifungal properties, indicating that the target compound may also inhibit fungal growth, particularly against species such as Pyricularia oryae .

Efficacy in Biological Assays

A series of biological assays have been conducted to evaluate the efficacy of 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide:

Biological Activity Model/Organism Efficacy Reference
AnticonvulsantPTZ and MES modelsSignificant effect observed
InsecticidalMythimna separataMortality rate: 70% at 500 mg/L
AntifungalPyricularia oryaeInhibition rate: 77.8% at 50 mg/L

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to 2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has been analyzed to understand how variations in structure influence activity:

  • Substituent Effects : The presence of halogens (F, Cl) on aromatic rings has been shown to enhance insecticidal activity.
  • Linker Variations : The type and length of linkers between functional groups significantly affect both insecticidal and antifungal potency.

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